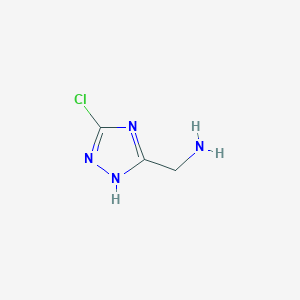

(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine

Description

(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic amine featuring a 1,2,4-triazole core substituted with a chlorine atom at the 5-position and an aminomethyl group at the 3-position. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of urea derivatives, amides, and other bioactive molecules.

Properties

IUPAC Name |

(3-chloro-1H-1,2,4-triazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN4/c4-3-6-2(1-5)7-8-3/h1,5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSMQGYKFLTUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701273833 | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944709-55-1 | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944709-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine typically proceeds via the synthesis of 3-chloromethyl-1,2,4-triazole derivatives followed by amination. The key steps include:

- Formation of the 1,2,4-triazole ring system.

- Introduction of the chloromethyl group at the 3-position.

- Substitution of the chloromethyl group with an amine to yield the methanamine functionality.

Preparation of 3-Chloromethyl-1,2,4-triazole Intermediates

A foundational intermediate in the synthesis is 3-chloromethyl-1,2,4-triazolin-5-one, which can be adapted to yield the 5-chloro-4H-1,2,4-triazol-3-yl scaffold. According to a patented process, the synthesis involves the use of semicarbazide derivatives and alkyl or aryl sulfonic acid salts to improve reaction efficiency and purity.

Key features of this process include:

- Use of alkyl or aryl sulfonic acid salts of semicarbazide allows the reaction to be conducted at elevated temperatures.

- This approach reduces decomposition of starting materials and shortens reaction times.

- The process yields highly pure 3-chloromethyl-1,2,4-triazolin-5-one, which is a critical precursor for further functionalization.

The general reaction scheme involves cyclization of semicarbazide salts with chlorinating agents to install the chloromethyl group at the 3-position of the triazole ring.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Semicarbazide hydrochloride salt + sulfonic acid salt | Formation of sulfonic acid salt intermediate |

| 2 | Heating under controlled temperature | Cyclization to 3-chloromethyl-1,2,4-triazolin-5-one |

| 3 | Purification | High purity intermediate for amination |

Amination to Form this compound

The chloromethyl group at the 3-position is a reactive site for nucleophilic substitution. Amination is typically achieved by treating the chloromethyl intermediate with ammonia or primary amines under conditions favoring substitution without ring degradation.

- The reaction generally proceeds via an SN2 mechanism where the chlorine atom is displaced by the amine nucleophile.

- Reaction conditions are optimized to prevent side reactions such as hydrolysis or over-alkylation.

- Solvents such as ethanol, methanol, or aqueous mixtures are commonly used.

- Temperature control is critical to maximize yield and purity.

Alternative Synthetic Routes Involving 1,2,4-Triazole-3-thione Intermediates

Research literature describes the synthesis of 1,2,4-triazole derivatives via 1,2,4-triazole-3-thiones obtained from hydrazide precursors. These methods involve:

- Preparation of hydrazides from suitable esters.

- Reaction with isothiocyanates to form thiosemicarbazides.

- Intramolecular cyclization under basic conditions (e.g., 10% aqueous NaOH at 60 °C) to yield 1,2,4-triazole-3-thiones.

- Subsequent alkylation with chloromethyl or benzyl bromide derivatives to introduce substituents at the 3-position.

This method provides a versatile route to various substituted 1,2,4-triazoles, including those with chloro substituents and amine functionalities, by tailoring the alkylation step.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Hydrazide + isothiocyanate in ethanol, reflux | 42–97 | Formation of thiosemicarbazides |

| 2 | Treatment with 10% NaOH at 60 °C for 4 hours | High (varies) | Cyclization to triazole-3-thiones |

| 3 | Alkylation with chloromethyl bromide or analogs | 61–92 | Introduction of chloroalkyl substituents |

Research Findings and Optimization

- Use of sulfonic acid salts of semicarbazide improves reaction rates and purity in the synthesis of chloromethyl triazoles.

- Cyclization of thiosemicarbazides to triazole-3-thiones can be inhibited by sensitive functional groups (e.g., terminal alkynes), requiring protection strategies or alternative synthetic routes.

- Amination reactions require careful stoichiometric control to avoid side reactions.

- Industrial scale synthesis benefits from optimized temperature control and solvent selection to maximize yield and minimize impurities.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its triazole structure allows for various chemical modifications, making it a valuable precursor in the development of pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Product | Yield (%) | Reference |

|---|---|---|---|

| N-Alkylation | N-Alkyl derivatives | 70 | |

| Condensation | Schiff bases | 80 | |

| Cyclization | Triazole derivatives | 65 |

Biological Activities

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potent antimicrobial activities. It has been tested against various bacterial and fungal strains, showing promising results.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound displayed minimum inhibitory concentration (MIC) values ranging from 62.5 to 250 µg/mL against several microorganisms, including Escherichia coli and Candida albicans .

Potential in Cancer Treatment

The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell metabolism.

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 125 | |

| Antifungal | C. albicans | 250 | |

| Anticancer | Various cancer cell lines | Not specified |

Medicinal Applications

Therapeutic Agent Development

Ongoing research is exploring the potential of this compound as a therapeutic agent for treating infections and certain cancers. Its ability to disrupt essential biological pathways makes it a candidate for drug development.

Industrial Applications

Material Development

In industry, this compound is utilized in the development of new materials with tailored properties for coatings and polymers. Its unique chemical structure allows for enhancements in material performance.

Mechanism of Action

The mechanism of action of (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity by disrupting the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, synthetic accessibility, and physicochemical properties.

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons

Key Observations :

- Chlorine vs. Alkyl Groups : The 5-Cl substituent in the target compound increases electrophilicity compared to alkylated analogs (e.g., 4-ethyl or 4-isopropyl), which may enhance reactivity in nucleophilic substitutions .

- Polar Substituents : Sulfonylmethyl (CH2SO2CH3) in introduces hydrophilicity, contrasting with the lipophilic chlorobenzyl group in .

- Salt Forms : Hydrochloride salts (e.g., ) improve solubility, whereas free bases (e.g., ) may offer better membrane permeability.

Key Observations :

- The target compound’s analogs exhibit variable yields due to steric and electronic factors. For example, the 90% yield for the N1-methyl analog reflects efficient amination, while the 33% yield for the amide derivative highlights challenges in urea formation.

- Sodium triacetoxyborohydride (NaBH(OAc)3) is effective for reductive amination in , whereas triphosgene-mediated urea synthesis in is less efficient.

Spectroscopic and Analytical Data

Table 3: NMR and MS Data Comparisons

Biological Activity

(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and potential anticancer properties, along with its mechanisms of action and relevant case studies.

This compound is a nitrogen-containing heterocycle that exhibits various biological activities. Its mechanism of action primarily involves interaction with specific enzymes or receptors, leading to inhibition or alteration of their functions. This compound can disrupt the synthesis of essential biomolecules in microorganisms, thereby exhibiting antimicrobial and antifungal properties.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their activity.

- Disruption of Cellular Functions : It alters cellular signaling pathways and gene expression, impacting metabolic processes within cells.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial activity against various pathogens. A study reported minimum inhibitory concentration (MIC) values for derivatives of this compound ranging from 62.5 to 250 µg/mL against several test microorganisms .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Candida albicans | 250 |

| Saccharomyces cerevisiae | 250 |

Antifungal Activity

The compound also exhibits antifungal properties against species such as Candida albicans and Saccharomyces cerevisiae, with varying degrees of effectiveness. The observed antifungal activity suggests potential applications in treating fungal infections .

Anticancer Potential

Recent studies have explored the anticancer activity of this compound and its derivatives. One notable study highlighted that certain triazole derivatives showed promising cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer cells) with IC50 values around 19.6 µM .

Case Study: Cytotoxicity in MCF-7 Cells

The following table summarizes the cytotoxic effects observed in vitro:

| Compound | IC50 (µM) | Effect on Apoptotic Markers |

|---|---|---|

| Compound 10 | 19.6 | Upregulated Bax; Downregulated Bcl-2 |

| Compound 11 | 25.0 | Induced apoptosis at S phase |

The mechanism of action for these anticancer effects includes the induction of apoptosis through the modulation of apoptotic proteins like cytochrome c and caspase-7 .

Q & A

Q. What synthetic methodologies are effective for producing (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting 5-chloro-4H-1,2,4-triazole-3-carbaldehyde with methylamine in dichloromethane, using sodium triacetoxyborohydride (STAB) as a reducing agent and acetic acid as a catalyst, yields the target compound. Key optimizations include maintaining a 1:1 molar ratio of aldehyde to amine, reaction temperatures between 0°C and room temperature, and purification via column chromatography or recrystallization. Yields up to 53% have been reported under these conditions .

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Dichloromethane | 53% |

| Reducing Agent | Sodium triacetoxyborohydride (3 equiv) | — |

| Temperature | 0°C → RT, 5h | — |

Q. Which analytical techniques are most reliable for characterizing this compound?

- 1H NMR : Key peaks include δ 8.80 (s, 1H, triazole-H) and 4.68 (s, 2H, CH2NH2) in DMSO-d6 .

- LC-MS : Detects [M+H]+ at m/z 162.08 (calculated 162.05) for structural confirmation .

- HPLC : A C18 column with a 0.1% TFA/MeCN gradient assesses purity (>95%) .

Q. What are the common functionalization reactions of this compound in medicinal chemistry?

- Acylation : Reacting with acyl chlorides or isocyanates forms urea/amide derivatives (e.g., with 4-fluoroaniline and triphosgene yields urea-based inhibitors) .

- Alkylation : Benzyl bromide introduces lipophilic groups via nucleophilic substitution .

- Metal-catalyzed coupling : Suzuki-Miyaura reactions extend the triazole core for bioactivity optimization .

Advanced Research Questions

Q. How can computational modeling resolve tautomeric equilibria of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G** level predicts solvent-dependent tautomer stability. Polar solvents (e.g., water) stabilize the 1H-triazole tautomer via hydrogen bonding, while non-polar solvents favor the 4H form. The Polarizable Continuum Model (PCM) quantifies solvent effects .

Q. What crystallographic strategies address discrepancies in reported molecular geometries?

SHELXL refines X-ray data by adjusting thermal parameters and validating against electron density maps. For example, C—N bond length discrepancies (1.32 Å vs. 1.35 Å) are resolved by checking for thermal motion or disorder. Twinning detection (via BASF parameter) corrects intensity statistics .

Q. How can conflicting bioactivity data for triazolyl methanamine derivatives be reconciled?

Contradictions arise from assay variability (cell lines, incubation times). Mitigation strategies include:

- Standardizing positive controls (e.g., reference inhibitors).

- Validating compound purity via HPLC and elemental analysis.

- Meta-analysis to identify outliers due to structural analogs or impurities .

Methodological Considerations

Q. What purification techniques ensure high-purity this compound?

- Recrystallization : Use ethanol/water mixtures to remove byproducts .

- Preparative HPLC : Kinetex C18 columns with 0.1% TFA achieve >99% purity .

Q. How do reaction solvents influence the compound’s stability and reactivity?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may promote decomposition. Dichloromethane balances reactivity and stability, while methanol is avoided due to possible reduction side reactions .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic protocols?

Variations stem from:

- Stoichiometric ratios : Excess reducing agent (STAB) improves conversion but complicates purification.

- Temperature control : Prolonged room-temperature reactions increase byproduct formation.

- Purification methods : Chromatography outperforms recrystallization in isolating pure product .

Tools and Software

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.